

2-Amino-1-morpholinoethanone physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-1-morpholinoethanone

Cat. No.: B112782

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2-Amino-1-morpholinoethanone**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-1-morpholinoethanone**, a key morpholine derivative utilized as a building block in synthetic chemistry. Primarily available and studied as its hydrochloride salt, this compound serves as a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical industry. This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic profile, reactivity, and safety protocols. The information is intended to support researchers, scientists, and drug development professionals in the effective handling, application, and characterization of this compound.

Chemical Identity and Structure

2-Amino-1-morpholinoethanone is an organic compound featuring a primary amine and a morpholine amide group. Its properties are most commonly documented in the form of its hydrochloride salt, which enhances stability and simplifies handling.

- Chemical Name: **2-Amino-1-morpholinoethanone**
- Synonyms: 4-Glycylmorpholine[1][2]

- **Core Structure:** The molecule consists of an acetyl group attached to the nitrogen of a morpholine ring, with a primary amine at the alpha position of the acetyl group.

The distinction between the free base and its hydrochloride salt is crucial for experimental design:

Identifier	2-Amino-1-morpholinoethanone (Free Base)	2-Amino-1-morpholinoethanone Hydrochloride (HCl Salt)
CAS Number	56414-96-1[3]	24152-96-3[1][2]
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂ [3]	C ₆ H ₁₃ ClN ₂ O ₂ or C ₆ H ₁₂ N ₂ O ₂ · HCl[1][2]
Molecular Weight	144.17 g/mol [3]	180.63 g/mol [1][2]
SMILES	NCC(=O)N1CCOCC1	Cl.NCC(=O)N1CCOCC1[2]
InChI Key	N/A	XNMVLMPXYUXCBV-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The majority of available experimental data pertains to the hydrochloride salt, which is a common form for amine-containing reagents due to improved stability and crystallinity.

Data Summary

Property	Value (for 2-Amino-1-morpholinoethanone HCl)	Source(s)
Appearance	Colourless crystals or lumps	[1][2]
Melting Point	245-246 °C	[1][4]
Solubility	Slightly soluble in DMSO and Methanol	[1][4]
Stability	Hygroscopic	[1][4]
Storage Temperature	2-8 °C	[1]

The high melting point of the hydrochloride salt is characteristic of an ionic salt, indicating a stable crystal lattice. Its hygroscopic nature necessitates storage in a dry, controlled environment to prevent water absorption, which could affect sample weight and reactivity.^{[1][4]} The limited solubility in common organic solvents like methanol suggests that reaction conditions may require specific solvent systems or biphasic approaches for optimal results.

Spectroscopic Data and Structural Elucidation

Structural confirmation of **2-Amino-1-morpholinoethanone** is routinely achieved through a combination of NMR, IR, and Mass Spectrometry. While specific spectra are proprietary, the expected data based on its structure are predictable and essential for quality control.

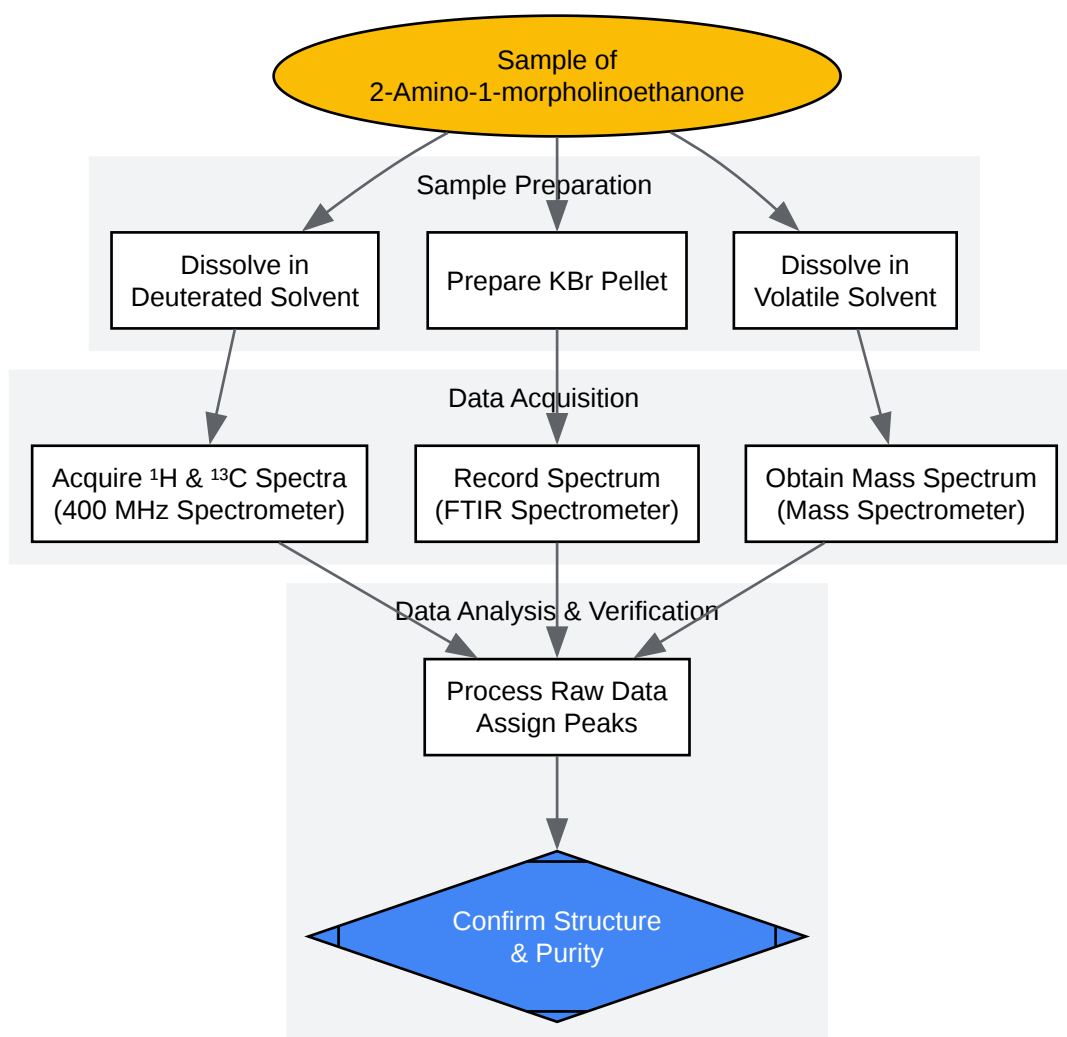
- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the amine protons, the alpha-protons on the carbon between the amine and carbonyl groups, and the two sets of non-equivalent methylene protons on the morpholine ring. The integration of these signals would confirm the proton count in each chemical environment.
- **¹³C NMR Spectroscopy:** The carbon NMR would display signals corresponding to the carbonyl carbon of the amide, the alpha-carbon adjacent to the amine, and the two distinct methylene carbons of the morpholine ring, providing a map of the carbon skeleton.
- **Infrared (IR) Spectroscopy:** The IR spectrum is a critical tool for identifying key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the amide, and C-O-C stretching for the ether linkage within the morpholine ring.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the mass of the free base ($m/z = 144.17$), along with characteristic fragmentation patterns resulting from the loss of amine or morpholine fragments.

Protocol: Acquiring Spectroscopic Data

This protocol outlines a standard workflow for the structural verification of a synthesized batch of **2-Amino-1-morpholinoethanone HCl**.

- **Sample Preparation:**

- NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical due to the compound's limited solubility.
- FTIR: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk.
- MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol.
- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
 - Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
 - Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
- Data Analysis:
 - Process the raw data (FID for NMR, interferogram for IR).
 - Assign peaks in the spectra to the corresponding atoms and functional groups in the molecular structure.
 - Compare the obtained data against reference spectra or theoretical values to confirm the identity and purity of the compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Chemical Properties and Reactivity

The reactivity of **2-Amino-1-morpholinoethanone** is dictated by its primary amine and tertiary amide functional groups.

- **Stability:** The hydrochloride salt is stable under recommended storage conditions (2-8°C, dry environment) but is known to be hygroscopic.[1][4] The free base is likely less stable and more susceptible to degradation, which is why the HCl salt is the common commercial form.
- **Reactivity:**

- **Primary Amine:** The primary amine group is nucleophilic and will undergo typical reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. This functionality is the primary site for synthetic elaboration.
- **Amide:** The tertiary amide group is generally stable and unreactive under mild conditions. It can be hydrolyzed under harsh acidic or basic conditions, but this would require forcing conditions that would also affect other parts of the molecule.
- **Synthesis:** One documented synthetic route involves the transformation of 1-(2-morpholin-4-yl-2-oxoethyl)triazol-1,2-dien-2-ium, highlighting a pathway for its formation.^[5] More generally, its synthesis would likely involve the acylation of morpholine with a protected 2-aminoacetyl halide, followed by deprotection of the amine. Modern, greener methods for morpholine synthesis are also being developed, which could influence the production of its derivatives.^{[6][7]}

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following information is based on the safety data for the hydrochloride salt.

- **GHS Hazard Classification:**
 - **Pictogram:** GHS07 (Exclamation mark)^{[1][2]}
 - **Signal Word:** Warning^{[1][2]}
 - **Hazard Statement:** H319 - Causes serious eye irritation.^{[1][2][4]}
- **Precautionary Statements:**
 - Wear protective gloves, clothing, and eye/face protection.
 - **IF IN EYES:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).^{[1][2]}
 - Avoid breathing dust.
- **Handling and Storage:**

- Store in a well-ventilated place and keep the container tightly closed.[8]
- The recommended storage temperature is 2-8°C.[1]
- Due to its hygroscopic nature, it should be handled in a dry atmosphere (e.g., under nitrogen or in a glovebox) for applications sensitive to moisture.

References

- **2-Amino-1-morpholinoethanone.** 2a biotech. [Link]
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- 2-Morpholinoethylamine.
- Safety Data Sheet: 2-Aminoethanol. Carl ROTH. [Link]
- Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]
- IR and ¹H NMR spectral data.
- 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.
- Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Cheméo. [Link]
- 4-(2-Aminoethyl)morpholine at BMRB. Biological Magnetic Resonance Bank. [Link]
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Zenodo. [Link]
- Green Synthesis of Morpholines via Selective Monoalkyl
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC, NIH. [Link]
- 2-Amino-1-(8-hydroxyquinolin-2-yl)ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]

- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Amino-1-morpholinoethanone physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112782#2-amino-1-morpholinoethanone-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com